molecular formula C9H11N3O2 B13999680 5-amino-3-N-methylbenzene-1,3-dicarboxamide

5-amino-3-N-methylbenzene-1,3-dicarboxamide

Katalognummer: B13999680
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: BBRKIRBQZVJQFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-3-N-methylbenzene-1,3-dicarboxamide is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a methyl group attached to a benzene ring with two carboxamide groups. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-N-methylbenzene-1,3-dicarboxamide typically involves the reaction of 5-amino-1,3-benzenedicarboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the efficiency and yield of the synthesis process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters. The purification of the compound is achieved through crystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-3-N-methylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted carboxamides. These products have various applications in different fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

5-amino-3-N-methylbenzene-1,3-dicarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-amino-3-N-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The amino and carboxamide groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-amino-3-N-methylbenzene-1,3-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position of the benzene ring differentiates it from other similar compounds, influencing its reactivity and interactions with molecular targets .

Eigenschaften

Molekularformel

C9H11N3O2

Molekulargewicht

193.20 g/mol

IUPAC-Name

5-amino-3-N-methylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C9H11N3O2/c1-12-9(14)6-2-5(8(11)13)3-7(10)4-6/h2-4H,10H2,1H3,(H2,11,13)(H,12,14)

InChI-Schlüssel

BBRKIRBQZVJQFD-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CC(=C1)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.